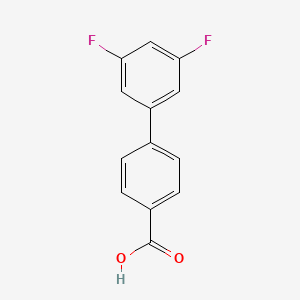

3',5'-Difluorobiphenyl-4-carboxylic acid

Übersicht

Beschreibung

3’,5’-Difluorobiphenyl-4-carbonsäure ist eine chemische Verbindung, die zur Klasse der Biphenylcarbonsäuren gehört. Es ist ein fluoriertes Derivat der Biphenylcarbonsäure und hat aufgrund seiner potenziellen therapeutischen Anwendungen in der pharmazeutischen Chemie große Aufmerksamkeit erlangt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3’,5’-Difluorobiphenyl-4-carbonsäure beinhaltet typischerweise die Fluorierung von Biphenylcarbonsäure. Eine gängige Methode ist die Suzuki-Miyaura-Kupplungsreaktion, bei der eine Boronsäureverbindung mit einer halogenierten Biphenylverbindung in Gegenwart eines Palladiumkatalysators reagiert . Die Reaktionsbedingungen umfassen häufig die Verwendung einer Base wie Kaliumcarbonat und eines Lösungsmittels wie Toluol oder Ethanol.

Industrielle Produktionsmethoden

Die industrielle Produktion von 3’,5’-Difluorobiphenyl-4-carbonsäure kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess ist für höhere Ausbeuten und Kosteneffizienz optimiert und verwendet häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluorobiphenyl-4-carboxylic acid typically involves the fluorination of biphenyl carboxylic acid. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 3’,5’-Difluorobiphenyl-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Reaktionstypen

3’,5’-Difluorobiphenyl-4-carbonsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Carboxylgruppe kann oxidiert werden, um entsprechende Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Formen zu bilden.

Substitution: Die Fluoratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Natriumhydrid oder Organolithiumverbindungen können Substitutionsreaktionen ermöglichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carboxylatsalzen führen, während Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

DFBCA has potential therapeutic applications due to its ability to interact with biological targets:

- Enzyme Inhibition : DFBCA has been studied for its inhibitory effects on enzymes involved in inflammatory pathways. Preliminary studies indicate that it can reduce pro-inflammatory cytokines, suggesting its use as an anti-inflammatory agent.

- Pharmacological Studies : Its unique fluorination pattern enhances lipophilicity and metabolic stability, making it a candidate for drug development. Research is ongoing to evaluate its pharmacokinetics and toxicity profiles .

Materials Science

The compound is explored in the development of new materials due to its structural properties:

- Polymer Chemistry : DFBCA can serve as a building block for synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices may enhance material performance.

Organic Synthesis

As a versatile building block, DFBCA is utilized in various organic reactions:

- Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of biologically active compounds and other functional materials. The presence of fluorine atoms can significantly influence the reactivity and selectivity in chemical reactions .

Case Study 1: Enzyme Interaction Studies

In vitro studies have demonstrated that DFBCA can inhibit certain enzymes linked to inflammation. The results showed significant reductions in inflammatory markers, indicating potential therapeutic benefits in treating inflammatory diseases.

Case Study 2: Material Development

Research involving DFBCA as a precursor in polymer synthesis revealed that polymers containing DFBCA exhibited improved thermal stability compared to those without it. This suggests that DFBCA could enhance the performance characteristics of new materials.

Wirkmechanismus

The mechanism of action of 3’,5’-Difluorobiphenyl-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2’,6’-Difluorobiphenyl-4-carbonsäure: Eine weitere fluorierte Biphenylcarbonsäure mit ähnlichen Eigenschaften.

Biphenyl-4-carbonsäure: Die nicht fluorierte Stammverbindung.

4-Fluorobiphenyl-4-carbonsäure: Ein monofluoriertes Derivat.

Einzigartigkeit

3’,5’-Difluorobiphenyl-4-carbonsäure ist aufgrund des Vorhandenseins von zwei Fluoratomen an spezifischen Positionen am Biphenylring einzigartig. Dieses Strukturmerkmal erhöht seine chemische Stabilität und biologische Aktivität und macht es zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen.

Biologische Aktivität

3',5'-Difluorobiphenyl-4-carboxylic acid (CAS No. 350682-84-7) is an organic compound characterized by a biphenyl structure with two fluorine atoms at the 3' and 5' positions and a carboxylic acid group at the 4 position. This compound is gaining attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and interactions with molecular targets.

Structural Formula

The structural formula of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 236.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents, insoluble in water |

The biological activity of this compound is largely attributed to its ability to interact with various proteins and enzymes. The presence of fluorine atoms enhances its lipophilicity, allowing for improved membrane permeability and binding affinity to biological targets. The carboxylic acid group can engage in hydrogen bonding and ionic interactions, which are crucial for the modulation of enzyme activity and receptor binding.

Binding Affinities

Research indicates that the unique positioning of the fluorine atoms significantly influences the compound's binding affinities compared to its analogs. For instance, it may exhibit selective binding to certain enzyme active sites or receptor sites, which could lead to varied pharmacological effects.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. Results showed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound reduced the expression of pro-inflammatory cytokines in activated macrophages, indicating its potential role in managing inflammatory diseases.

- Enzyme Inhibition : The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. It showed promising results as a competitive inhibitor, which could be beneficial in drug design for metabolic disorders.

Drug Development

This compound is being explored as a lead compound in drug development due to its favorable pharmacokinetic properties and biological activities. Its ability to interact with various molecular targets makes it a candidate for further optimization and testing in preclinical studies.

Material Science

In addition to its biological applications, this compound is also being investigated for use in material science, particularly in the development of new polymers and materials that require specific chemical properties.

Comparative Analysis with Analog Compounds

| Compound | Binding Affinity | Biological Activity |

|---|---|---|

| This compound | High | Anticancer, Anti-inflammatory |

| 3',4'-Difluorobiphenyl-4-carboxylic acid | Moderate | Enzyme inhibition |

| 4-Fluorobiphenyl-4-carboxylic acid | Low | Minimal biological activity |

This table highlights how this compound compares to other related compounds regarding their binding affinities and biological activities.

Eigenschaften

IUPAC Name |

4-(3,5-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEFNMHMLWBFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415336 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350682-84-7 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350682-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.